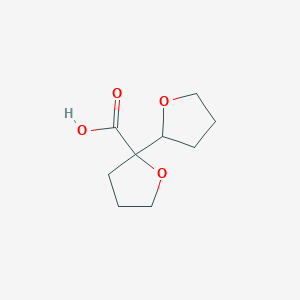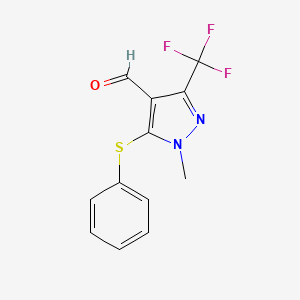
2-(Oxolan-2-yl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Oxolan-2-yl)oxolane-2-carboxylic acid”, also known as OOCA, is a novel compound with promising applications in various fields of research and industry. It has a molecular weight of 186.21 .
Molecular Structure Analysis
The IUPAC name for this compound is hexahydro-[2,2’-bifuran]-2(3H)-carboxylic acid . The InChI code is 1S/C9H14O4/c10-8(11)9(4-2-6-13-9)7-3-1-5-12-7/h7H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 186.21 .Applications De Recherche Scientifique
Electrochemical Fluorination
Electrochemical fluorination (ECF) studies on ester derivatives of oxolane-2-yl-carboxylic acid have shown the potential for producing perfluoro compounds. This process is significant in synthesizing perfluoro(oxolane-2-yl-carbonylfluoride) and perfluorospiroethers, highlighting the chemical versatility of oxolane-2-yl-carboxylic acid derivatives (Takashi, Tamura, & Sekiya, 2005).
Suzuki-Miyaura Reaction and Novel Derivatives
The Suzuki-Miyaura reaction involving oxolane-2-one derivatives has been optimized for synthesizing novel oxolane-2-one derivatives. This process is a critical step in the synthesis of 3-[(2-aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones (Ghochikyan et al., 2019).
Selective Esterifications
Selective esterifications of primary alcohols using Oxyma and its derivatives, which include (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, have demonstrated remarkable efficacy. This methodology can be applied to a wide range of carboxylic acids, highlighting its potential in synthetic chemistry (Wang et al., 2012).
Crystal Structure Analysis
Studies on the crystal structure of various compounds, such as 6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one, provide insights into the molecular conformation and interactions of oxolane derivatives. These analyses are crucial for understanding the physical and chemical properties of these compounds (Kandri Rodi et al., 2013).
Chiral Precursor in Polymer Synthesis
4-Carboxy-2-oxetanone, a derivative of oxolane, serves as a chiral precursor in the preparation of functionalized racemic or optically active poly(malic acid) derivatives. This application is significant in the creation of tailored polymers and macromolecular prodrugs (Leboucher-Durand, Langlois, & Guérin, 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-(oxolan-2-yl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)9(4-2-6-13-9)7-3-1-5-12-7/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBEWSMXRIPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2369581.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide](/img/no-structure.png)
![Ethyl 5-(2-ethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369584.png)

![methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2369589.png)
![ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate](/img/structure/B2369591.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2369594.png)

![1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2369596.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2369597.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)
![N-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2369601.png)
